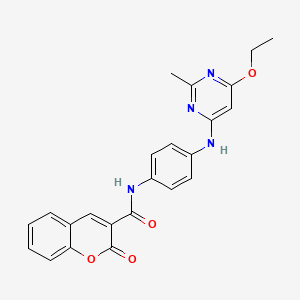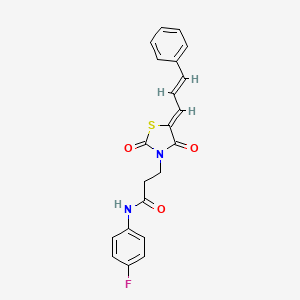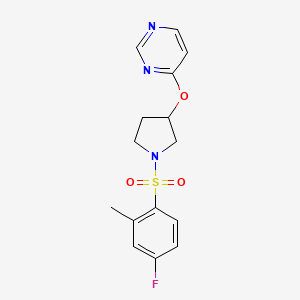![molecular formula C19H15ClN4O B2535059 N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea CAS No. 306979-44-2](/img/structure/B2535059.png)
N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups and quinazoline derivatives. These compounds are of interest due to their potential therapeutic applications, as seen in the synthesis of derivatives for antitubercular activity and H1-antihistaminic activity .
Synthesis Analysis
The synthesis of related compounds involves the formation of quinazoline derivatives with chlorophenyl groups. In the first paper, a series of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives are synthesized and confirmed using IR and 'H NMR techniques . The second paper describes the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, characterized by IR, 1H-NMR, mass spectral data, and elemental analysis . These methods are likely applicable to the synthesis and confirmation of the structure of this compound.
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). The papers provided indicate that these techniques were used to confirm the structures of the synthesized compounds . The presence of the chlorophenyl group and the quinazoline core are key structural features that are likely to be present in the compound of interest.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving this compound, they do provide insight into the reactivity of similar compounds. The synthesis of these compounds involves multiple steps, which may include the formation of intermediates, cyclization reactions, and substitutions that introduce various functional groups . These reactions are crucial for the creation of the desired biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not explicitly detailed in the provided papers. However, the purity of the synthesized compounds is determined by elemental analysis, which suggests that the compounds are synthesized to a high degree of purity . The physical properties such as solubility, melting point, and stability would be important for the practical use of these compounds, and the chemical properties, including reactivity and interaction with biological targets, are critical for their potential therapeutic effects.
科学的研究の応用
Molecular Structure and Properties
Research has highlighted the structural properties and interactions of related compounds. For instance, isomeric compounds with structural similarities to N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea have shown interesting molecular interactions such as hydrogen bonding and π–π stacking, which could imply similar properties in the compound (Low et al., 2004).
Spectroscopic and Theoretical Studies
The compound's relatives have been studied using spectroscopic methods. These studies often involve exploring the molecular structure and vibrational spectra, which can provide insights into the chemical behavior and potential applications of the compound (Soliman et al., 2015).
Reactivity and Synthesis
Research on similar compounds has focused on their reactivity towards various reagents. This information can be useful in understanding the potential chemical applications of this compound, such as in the synthesis of new compounds or in chemical reactions (Hirota et al., 1994).
Antimicrobial and Antitumor Activities
Some derivatives of quinazoline, similar to the compound , have been explored for their antimicrobial and antitumor properties. This suggests potential biomedical applications for this compound in the field of medicine and pharmacology (Buha et al., 2012).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-14-5-3-6-15(10-14)22-19(25)24-18-21-11-13-9-8-12-4-1-2-7-16(12)17(13)23-18/h1-7,10-11H,8-9H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAILVFMJPYGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)
![methyl 7-(benzo[d]thiazole-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2534979.png)


![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)
![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)




![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)